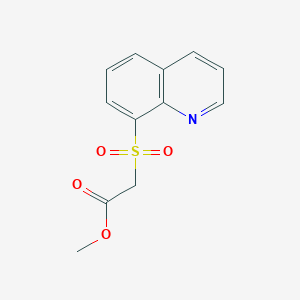

Methyl (quinolin-8-ylsulfonyl)acetate

Description

Properties

IUPAC Name |

methyl 2-quinolin-8-ylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-17-11(14)8-18(15,16)10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETPFNKGCDZFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (quinolin-8-ylsulfonyl)acetate typically involves the reaction of quinoline derivatives with sulfonyl chlorides and esters. One common method includes the reaction of quinoline-8-sulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (quinolin-8-ylsulfonyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated quinoline derivatives.

Scientific Research Applications

Biological Activities

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to methyl (quinolin-8-ylsulfonyl)acetate can act as inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These inhibitors have potential applications in treating neurological disorders due to their ability to modulate dopamine levels in the brain. For instance, studies have shown that modifications at the 7-position of the quinoline ring can enhance metabolic stability and potency against COMT .

2. Anticancer Properties

This compound derivatives have demonstrated significant anticancer activity. A recent study highlighted that certain quinoline-sulfonamide derivatives, closely related to this compound, effectively reduced intracellular pyruvate levels in lung cancer cells while exhibiting selective cytotoxicity towards cancer cells over normal cells . This selectivity suggests potential for developing targeted cancer therapies.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related sulfonamide compounds have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating a promising avenue for treating resistant infections .

Case Study 1: COMT Inhibition

In a study examining the structure-activity relationship of 8-hydroxyquinolines, this compound was identified as a potential lead compound due to its ability to inhibit COMT effectively. The study provided insights into how substituents on the quinoline ring influence binding affinity and metabolic stability .

Case Study 2: Anticancer Activity

A series of quinoline-sulfonamide derivatives were synthesized and tested for anticancer activity against multiple cell lines, including A549 lung cancer cells and U87-MG glioblastoma cells. The findings indicated that these compounds could significantly reduce cell viability while affecting cell cycle distribution, showcasing their potential as chemotherapeutic agents .

Case Study 3: Antimicrobial Efficacy

Research on sulfonamide derivatives revealed that specific modifications enhanced their antibacterial activity against MRSA. The minimal inhibitory concentrations (MICs) were determined, with some compounds exhibiting potent activity at low concentrations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl (quinolin-8-ylsulfonyl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The quinoline ring system is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to anticancer effects .

Comparison with Similar Compounds

Structural Variations in Linkage and Functional Groups

Sulfonyl vs. Sulfanyl and Oxy Linkages

- Quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate: Features a sulfanyl (-S-) bridge and an oxadiazole ring. Synthesized via coupling 5-aryl-1,3,4-oxadiazole-2-thiol with quinolin-8-yl chloroacetate .

- Methyl 2-(quinolin-8-yloxy)acetate: Contains an oxygen (-O-) linkage. Synthesized via alkylation of 8-hydroxyquinoline with methyl bromoacetate under reflux . The oxy group facilitates hydrogen bonding, influencing crystal packing and solubility .

Amide Derivatives

- N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide: Replaces the ester with an amide group. Exhibits intermolecular hydrogen bonding via water molecules, affecting crystallinity .

Substituent Effects on Quinoline Core

- Methoxy and methyl groups: Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate demonstrates how substituents modulate lipophilicity and bioavailability, critical in anticancer applications .

Characterization Techniques

Q & A

Q. What strategies validate the reproducibility of crystallographic data across different instrumentation?

- Methodological Answer :

- Redundant Data Collection : Collect datasets at multiple temperatures (100–300 K) to assess thermal motion effects. Use twin refinement in SHELXL for overlapping lattices .

- Cross-Lab Validation : Deposit CIF files in public databases (e.g., CCDC) and compare R-factors with independent studies (target R1 < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.